1-(1,3-Dioxolan-2-yl)-undecan-2-one
Overview
Description
1,3-Dioxolane is a heterocyclic acetal . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been studied . There is an intramolecular hydrogen bond between the hydroxy moiety and one of the ketal oxygen atoms .Scientific Research Applications
Enantioselective Reactions : Fujita, Wakita, and Sugimura (2011) demonstrated the generation of optically active 1,3-dioxolan-2-yl cation intermediates during enantioselective dioxyacetylation of alkene. This process involves chiral hypervalent iodine(III) and leads to a reversal of enantioselectivity in the dioxyacetylation (Fujita, Wakita, & Sugimura, 2011).
Equilibrium Studies in Organic Synthesis : Flores‐Parra et al. (2003) reported on the equilibrium between Bis(1,3-oxazolidin-3-yl)methanes and 3,8-Dioxa-1,6-diazabicyclo[4.4.1]undecanes, which were synthesized from various compounds including 1,3-dioxolan derivatives. This research contributes to understanding the thermodynamics and conformations in organic synthesis (Flores‐Parra et al., 2003).
Stereochemistry in Organic Compounds : Patel, Alexandropoulou, and Crabb (2000) investigated the stereochemistry of various compounds, including 11-Hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one. Their research provides insights into the conformations and stereochemical behavior of these compounds (Patel, Alexandropoulou, & Crabb, 2000).
Synthesis of Novel Compounds : Branålt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides as potential inhibitors of HIV, showcasing the utility of dioxolan derivatives in creating novel bioactive molecules (Branålt et al., 1996).
Polymerization and Materials Science : Jedliński, Łukaszczyk, and Ogórek (1980) studied the polymerization of 1,3-dioxolane, initiated by trisubstituted 1,3-dioxolan-2-ylium salts. Their work contributes to the development of new polymers and materials (Jedliński, Łukaszczyk, & Ogórek, 1980).
Thermal Degradation of Polymers : Coskun et al. (1998) explored the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], providing valuable insights into the stability and decomposition of dioxolane-containing polymers (Coskun et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-13(15)12-14-16-10-11-17-14/h14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJBGOUTVWBKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297485 | |
Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-undecan-2-one | |
CAS RN |
1263365-53-2 | |
Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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